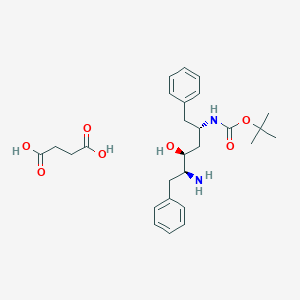
1-(2,2-difluorocyclopropyl)-2H-tetrazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Difluorocyclopropyl)-2H-tetrazol-5-one is a compound that has garnered significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of both a difluorocyclopropyl group and a tetrazolone ring endows this molecule with distinctive chemical properties, making it a valuable subject for research and industrial applications.
Méthodes De Préparation
The synthesis of 1-(2,2-difluorocyclopropyl)-2H-tetrazol-5-one typically involves the cyclopropanation of suitable precursors followed by the introduction of the tetrazolone moiety. One common method involves the reaction of 2,2-difluorocyclopropylamine with azides under controlled conditions to form the tetrazolone ring. Industrial production methods often employ high-pressure reactors and specialized catalysts to optimize yield and purity .
Analyse Des Réactions Chimiques
1-(2,2-Difluorocyclopropyl)-2H-tetrazol-5-one undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of difluorocyclopropyl ketones.
Reduction: Reduction reactions typically yield difluorocyclopropyl alcohols.
Substitution: Nucleophilic substitution reactions can occur at the difluorocyclopropyl group, often resulting in the formation of various substituted derivatives
Common reagents used in these reactions include palladium catalysts for substitution reactions and sodium borohydride for reduction reactions. Major products formed from these reactions include difluorocyclopropyl alcohols, ketones, and substituted tetrazolones .
Applications De Recherche Scientifique
1-(2,2-Difluorocyclopropyl)-2H-tetrazol-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a useful probe for studying enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the synthesis of agrochemicals and materials science for the development of new polymers and coatings .
Mécanisme D'action
The mechanism of action of 1-(2,2-difluorocyclopropyl)-2H-tetrazol-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The difluorocyclopropyl group can form stable interactions with active sites, while the tetrazolone ring can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-(2,2-Difluorocyclopropyl)-2H-tetrazol-5-one is unique due to the presence of both the difluorocyclopropyl group and the tetrazolone ring. Similar compounds include:
1-(2,2-Difluorocyclopropyl)-1H-pyrazole-5-carboxylic acid: Shares the difluorocyclopropyl group but has a pyrazole ring instead of a tetrazolone ring.
2,2-Difluorocyclopropanemethanol: Contains the difluorocyclopropyl group but lacks the tetrazolone ring
These compounds highlight the versatility and unique properties of the difluorocyclopropyl group, which can be incorporated into various molecular frameworks to achieve different chemical and biological properties.
Propriétés
IUPAC Name |
4-(2,2-difluorocyclopropyl)-1H-tetrazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F2N4O/c5-4(6)1-2(4)10-3(11)7-8-9-10/h2H,1H2,(H,7,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRDSCLDJNNSKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)N2C(=O)NN=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Furo[3,2-b]pyridine-5-methanamine](/img/structure/B67589.png)

![ACETAMIDE,N-[2-(4-HYDROXY-3,6-DIOXO-1,4-CYCLOHEXADIEN-1-YL)ETHYL]-](/img/structure/B67591.png)





![6-(4-CHLOROPHENYL)-3-METHYLIMIDAZO[2,1-B]THIAZOLE-5-CARBOXALDEHYDE](/img/structure/B67610.png)
